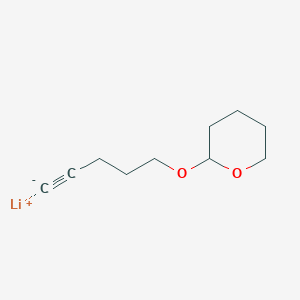
lithium;2-pent-4-ynoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-pent-4-ynoxyoxane is an organolithium compound that features a lithium atom bonded to a 2-pent-4-ynoxyoxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-pent-4-ynoxyoxane typically involves the reaction of 2-pent-4-ynoxyoxane with an organolithium reagent. One common method is the reaction of 2-pent-4-ynoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-pent-4-ynoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Lithium;2-pent-4-ynoxyoxane has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties
Mechanism of Action
The mechanism of action of lithium;2-pent-4-ynoxyoxane involves its interaction with molecular targets and pathways. The lithium atom can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. Additionally, the compound’s structure allows it to participate in complex formation and catalysis, influencing reaction kinetics and product distribution .
Comparison with Similar Compounds
Similar Compounds
Lithium acetylide: Similar in that it contains a lithium atom bonded to an alkyne group.
Lithium alkoxides: Compounds where lithium is bonded to an alkoxide group, similar to the oxane moiety in lithium;2-pent-4-ynoxyoxane.
Uniqueness
This compound is unique due to its combination of an alkyne and an oxane moiety, which imparts distinct reactivity and stability compared to other organolithium compounds. This unique structure allows for diverse applications in synthesis and materials science .
Properties
CAS No. |
85168-38-3 |
|---|---|
Molecular Formula |
C10H15LiO2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
lithium;2-pent-4-ynoxyoxane |
InChI |
InChI=1S/C10H15O2.Li/c1-2-3-5-8-11-10-7-4-6-9-12-10;/h10H,3-9H2;/q-1;+1 |
InChI Key |
SUUGCYDFLHKYBX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
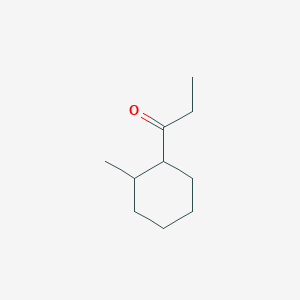
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

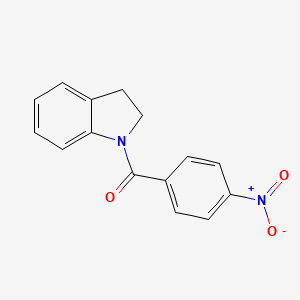
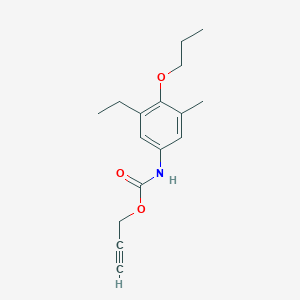
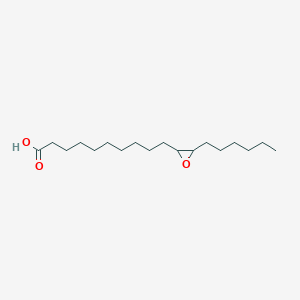
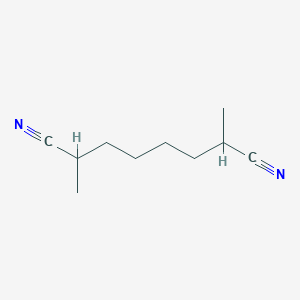
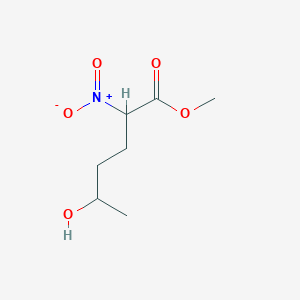

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
